N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it useful in industrial, medical, and scientific research contexts. The compound is characterized by the presence of both amino and guanidine groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure. The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the resulting free amines are concentrated and purified by distillation, yielding the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps to ensure the quality and purity of the final product. The use of advanced distillation techniques and quality control measures ensures that the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of substituted amines or guanidines.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has a wide range of applications in scientific research:
Biology: The compound serves as a chelating agent in coordination chemistry and is used in the preparation of catalysts.
Industry: The compound is used in the production of adhesives, sealants, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its interaction with various molecular targets. The amino and guanidine groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it effective in catalysis and as a cross-linking agent. The compound’s reactivity is attributed to the presence of multiple reactive sites, which enable it to participate in a variety of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the guanidine group.
Ethylenediamine: Contains fewer amino groups and lacks the guanidine group.
Triethylenetetramine: Contains more amino groups but lacks the guanidine group.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is unique due to the presence of both amino and guanidine groups, which enhance its reactivity and versatility. This makes it more effective in applications requiring strong coordination and cross-linking capabilities compared to similar compounds .
Properties
CAS No. |
85480-72-4 |
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Molecular Formula |
C6H17N7 |
Molecular Weight |
187.25 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |
InChI |
InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |
InChI Key |
DNXKUFJLCGWUGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.C(#N)N=C(N)N |
Related CAS |
50862-68-5 |
Origin of Product |
United States |
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